5-[(Phenylsulfonyl)amino]pentanoic acid
Overview
Description
5-[(Phenylsulfonyl)amino]pentanoic acid is a chemical compound . It is used for pharmaceutical testing . It has been characterized using NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . The compounds are characterized using FTIR, 1H-NMR, 13C-NMR, and elemental analysis .Physical And Chemical Properties Analysis
5-[(Phenylsulfonyl)amino]pentanoic acid is likely to share similar physical and chemical properties with its analogs. For instance, pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Scientific Research Applications
Synthesis and Resolution of Amino Acids :5-[(Phenylsulfonyl)amino]pentanoic acid derivatives have been utilized in the synthesis of amino acids like L-2-Amino-5-arylpentanoic acids, which are significant in the study of constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Development of ELISA for Sulfonamide Antibiotics :Derivatives of 5-[(Phenylsulfonyl)amino]pentanoic acid have been integral in developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples (Adrián et al., 2009).
HIV-Protease Assay Applications :Certain derivatives, such as (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, have been used for synthesizing oligopeptides to serve as sequence-specific chromogenic protease substrates, particularly for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Inhibition of Nitric Oxide Synthases :Compounds like S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, related to 5-[(Phenylsulfonyl)amino]pentanoic acid, have been explored for their potential in inhibiting nitric oxide synthases, an area of interest in biochemical research (Ulhaq et al., 1998).
Peptide Chemistry and Bioactivity :The compound has seen use in peptide chemistry, such as in the synthesis of analogues like 4-amino-1,2-dithiolane-4-carboxylic acid derivatives, contributing to understanding peptide conformation and bioactivity (Morera et al., 2002).
Thromboxane A2 Synthetase Inhibition and Receptor Blockade :Research includes the study of molecules like (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylen]amino]oxy]pentanoic acid, which combines thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade (Clerck et al., 1989).
Studying Vasorelaxation Mechanisms :Derivatives like 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid have been developed for studying vasorelaxation mechanisms, providing insights into the role of cytochrome P450 epoxygenase metabolites in biological systems (Yang et al., 2005).
Matrix Metalloproteinase-2 (MMP-2) Induced Apoptosis :Research includes studying pentanoic acid derivatives targeting MMP-2 for inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).
Safety And Hazards
While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-(benzenesulfonamido)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLNMFWFNINRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylsulfonyl)amino]pentanoic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.